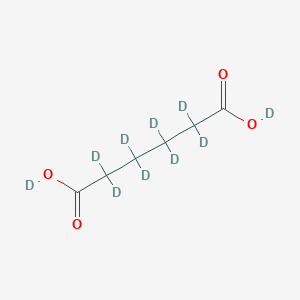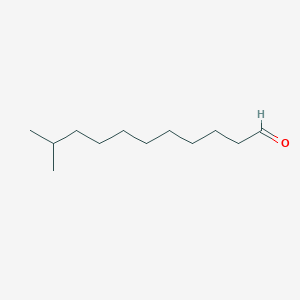
Adipic acid-d10
概要
説明
Adipic acid-d10, also known as deuterated adipic acid or hexanedioic acid-d10, is a deuterium-labeled compound. It is a stable isotope-labeled analog of adipic acid, where all hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions
Adipic acid-d10 can be synthesized through the deuteration of adipic acid. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under elevated temperatures and pressures to achieve complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas (D2) and a suitable catalyst to replace hydrogen atoms in adipic acid with deuterium atoms. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Adipic acid-d10 undergoes similar chemical reactions as adipic acid, including:
Oxidation: this compound can be oxidized to form various oxidation products, such as carbon dioxide and water.
Reduction: It can be reduced to form hexanediol-d10.
Substitution: This compound can participate in substitution reactions where one or more deuterium atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Hexanediol-d10.
Substitution: Depending on the substituent, various deuterated derivatives of adipic acid
科学的研究の応用
Adipic acid-d10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard or reference compound in NMR studies to analyze molecular structures and dynamics.
Mass Spectrometry: Employed as a reference compound in mass spectrometry for the identification and quantification of other compounds.
Isotope Tracing Studies: Used in metabolic studies to trace the pathways and fate of adipic acid in biological systems.
Material Science: Utilized in the synthesis of deuterated polymers and materials for studying their properties and behavior
作用機序
The mechanism of action of adipic acid-d10 is primarily related to its role as a labeled compound in analytical techniques. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the identification and analysis of molecular structures. In mass spectrometry, the deuterium labeling allows for accurate quantification and differentiation of compounds based on their mass-to-charge ratios .
類似化合物との比較
Similar Compounds
Adipic acid: The non-deuterated analog of adipic acid-d10.
Sebacic acid: Another dicarboxylic acid with a similar structure but a longer carbon chain.
Pimelic acid: A dicarboxylic acid with a shorter carbon chain compared to adipic acid
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. The presence of deuterium atoms allows for better resolution and accuracy in these techniques, making this compound a valuable tool in scientific research .
特性
IUPAC Name |
dideuterio 2,2,3,3,4,4,5,5-octadeuteriohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRTRBMVRJNCN-YQMDOBQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583744 | |
| Record name | (~2~H_8_)Hexane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-21-1 | |
| Record name | Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25373-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_8_)Hexane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25373-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)


![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)




![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)

